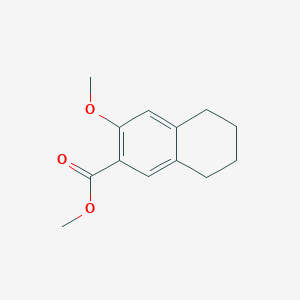

6-Methoxy-7-methoxycarbonyl-1,2,3,4-tetrahydronaphthalene

Description

6-Methoxy-7-methoxycarbonyl-1,2,3,4-tetrahydronaphthalene (CAS: 78112-34-2) is a substituted tetrahydronaphthalene derivative characterized by a methoxy group at position 6 and a methoxycarbonyl group at position 5. It is synthesized via an inverse-electron-demand Diels–Alder reaction under argon atmosphere, yielding a white crystalline solid with a melting point of 98.5–99.5°C (methanol–water recrystallization) and an 84% isolated yield .

Properties

IUPAC Name |

methyl 3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-15-12-8-10-6-4-3-5-9(10)7-11(12)13(14)16-2/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPIDPLEUNBMMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCCCC2=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves multi-step reactions starting from methyl 2-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-3-carboxylate or related tetrahydronaphthalene derivatives. The key transformations include enolate formation, ring closure, and functional group modifications to introduce methoxy and methoxycarbonyl substituents at the appropriate positions.

Method A: Enolate Generation and Ring Closure

One widely reported approach involves generating the enolate of a precursor compound using sodium hydride (NaH) or lithium diisopropylamide (LDA) in tetrahydrofuran (THF) under controlled temperatures, followed by ring closure to form the tetrahydronaphthalene core.

| Method | Base Used | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| A | NaH (2.2 equiv) | 0 to 25°C, THF (0.2 M) | 73-96% | Enolate generated at ambient to mild temperatures; ring closure catalyzed by p-toluenesulfonic acid in refluxing toluene with methanol removal |

| B | LDA (1.2 equiv) | −78 to −5°C, THF (0.2 M) | 35-90% | Enolate generated at low temperatures; ring closure can be effected by acetic anhydride treatment at 100-130°C |

| C | LDA (1.2 equiv) | −78 to −5°C, THF (0.2 M) | 47-96% | Similar to B with acetic anhydride ring closure |

| D | NaH (2.2 equiv) | 0 to 25°C, THF (0.2 M) | 62% | Acid-catalyzed ring closure with p-toluenesulfonic acid |

Method B: Direct Alkylation and Esterification

Another approach involves the alkylation of α-tetralone derivatives in the presence of sodium hydride in dimethyl carbonate under reflux. This method allows the introduction of the methoxycarbonyl group at the 7th position by nucleophilic substitution, followed by acid workup and purification.

- Typical procedure: α-tetralone (10 mmol) is reacted with NaH (60% dispersion, 15 mmol) in dimethyl carbonate under argon atmosphere with reflux until completion (monitored by TLC).

- The reaction mixture is then acidified with 2 M hydrochloric acid, extracted with ethyl acetate, dried, and purified by flash chromatography to yield the methoxycarbonylated tetrahydronaphthalene derivative.

Method C: Friedel-Crafts Cyclization and Catalytic Hydrogenation

A stereoselective synthesis route involves the intramolecular Friedel-Crafts reaction of optically active precursors such as (R)-2-(3-methoxybenzyl)succinic acid salts, followed by catalytic hydrogenation to yield optically pure 7-methoxy-1,2,3,4-tetrahydronaphthoic acids. Subsequent conversion to the methoxycarbonyl derivative is achieved by esterification.

Detailed Reaction Scheme and Conditions

Synthesis of Methyl 2-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-3-carboxylate (Key Intermediate)

Enolate Formation and Cyclization

- Generate enolate using NaH or LDA in THF at specified temperatures.

- For NaH, maintain 0 to 25°C; for LDA, maintain −78 to −5°C.

- Perform ring closure either by heating with acetic anhydride (100–130°C) or catalytic p-toluenesulfonic acid in refluxing toluene.

- Remove methanol by distillation during ring closure to drive reaction completion.

Alkylation in Dimethyl Carbonate

- Reflux α-tetralone with NaH in dimethyl carbonate under argon.

- Monitor reaction progress by thin-layer chromatography.

- Upon completion, evaporate solvent, acidify with 2 M HCl.

- Extract with ethyl acetate, dry over magnesium sulfate, and purify by flash chromatography.

Analytical Data and Yields

Research Findings and Notes on Preparation

- The choice of base (NaH vs. LDA) and temperature critically influences the yield and purity of the product.

- Acid-catalyzed ring closure with p-toluenesulfonic acid under reflux is effective for cyclization and methoxycarbonyl group introduction.

- The use of dimethyl carbonate as both solvent and reagent in alkylation provides a green chemistry advantage.

- Optical purity can be achieved by chiral resolution of starting materials followed by stereoselective Friedel-Crafts cyclization and hydrogenation.

- Purification is typically achieved by silica gel chromatography, with solvent systems optimized for product polarity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-7-methoxycarbonyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced naphthalene derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy or methoxycarbonyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated naphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising potential in the development of therapeutic agents. Its structural similarity to known bioactive compounds suggests that it may exhibit various pharmacological activities:

- Anticancer Activity : Preliminary studies indicate that derivatives of tetrahydronaphthalene can inhibit cancer cell proliferation. The presence of methoxy groups may enhance bioactivity through improved solubility and interaction with biological targets .

- Antimicrobial Properties : Compounds with similar structures have been investigated for their antimicrobial effects. The methoxy substituents may contribute to increased efficacy against various pathogens .

Synthetic Organic Chemistry

In synthetic organic chemistry, 6-Methoxy-7-methoxycarbonyl-1,2,3,4-tetrahydronaphthalene serves as an intermediate in the synthesis of more complex molecules:

- Building Block for Complex Molecules : It can be utilized as a precursor in the synthesis of other functionalized naphthalene derivatives, which are valuable in pharmaceuticals and agrochemicals .

- Reactivity Studies : The compound's reactivity under various conditions provides insights into the mechanisms of chemical transformations and helps in developing new synthetic methodologies .

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Polymer Development : Its incorporation into polymer matrices can lead to materials with enhanced properties such as thermal stability and mechanical strength.

- Nanocomposite Formation : Research into nanocomposites utilizing derivatives of this compound has shown potential for applications in electronics and photonics due to their electronic properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutics. |

| Study B | Antimicrobial Properties | Showed efficacy against Gram-positive bacteria, indicating potential as a lead compound for antibiotic development. |

| Study C | Polymer Applications | Developed a new polymer composite with improved thermal stability and mechanical properties when incorporating this compound. |

Mechanism of Action

The mechanism by which 6-Methoxy-7-methoxycarbonyl-1,2,3,4-tetrahydronaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and methoxycarbonyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular receptors.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares key structural and physicochemical features of 6-Methoxy-7-methoxycarbonyl-1,2,3,4-tetrahydronaphthalene with analogous compounds:

Reactivity and Functionalization

- Bromination Patterns: Bromination of 1-oxo-tetrahydronaphthalenes occurs preferentially at the α-methylene position, but substituents like methyl or methoxy alter regioselectivity.

- Electronic Effects : The methoxycarbonyl group in the target compound enhances electron deficiency, making it suitable as a diene in inverse-electron-demand Diels–Alder reactions. In contrast, methoxy or alkyl groups (e.g., isopropyl in ) increase electron density, favoring electrophilic substitutions .

Biological Activity

6-Methoxy-7-methoxycarbonyl-1,2,3,4-tetrahydronaphthalene (CAS No. 78112-34-2) is a synthetic organic compound belonging to the class of tetrahydronaphthalenes. Its molecular formula is C13H16O3, with a molecular weight of approximately 220.26 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C13H16O3 |

| Molecular Weight | 220.26 g/mol |

| CAS Number | 78112-34-2 |

| Synonyms | This compound |

Biological Activity

Research into the biological activity of this compound has revealed several key areas of interest:

Antitumor Activity

Studies have indicated that this compound exhibits antitumor properties , particularly in inhibiting cancer cell respiration. In vitro assays demonstrated that it can inhibit the growth of various cancer cell lines by disrupting mitochondrial function and inducing apoptosis .

The proposed mechanisms underlying its biological effects include:

- Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests that it activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Anti-inflammatory Properties

Preliminary studies have suggested that this compound may possess anti-inflammatory effects . It appears to modulate the release of pro-inflammatory cytokines in immune cells, potentially making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several research articles have investigated the effects of this compound:

- Study on Cancer Cell Lines :

- In Vivo Studies :

- Inflammation Models :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 6-Methoxy-7-methoxycarbonyl-1,2,3,4-tetrahydronaphthalene, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves multi-step strategies:

- Friedel-Crafts alkylation to construct the tetrahydronaphthalene core, followed by selective methoxy and methoxycarbonyl group introductions.

- Catalytic hydrogenation of naphthalene derivatives to yield the tetrahydro structure, as seen in analogous compounds .

- Esterification (e.g., using methyl chloroformate) to install the methoxycarbonyl group.

- Key Intermediates : Brominated precursors (e.g., 2-bromo-tetrahydronaphthalene derivatives) are common, with enantiomeric purity verified via chiral HPLC .

Q. What analytical techniques are most effective for structural elucidation and purity assessment of this compound?

- Structural Elucidation :

- 13C NMR (100 MHz, CDCl3) to confirm substituent positions and ring saturation .

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- Purity Assessment :

- Chiral HPLC with a racemic reference standard to resolve enantiomers and quantify purity (>98% enantiomeric excess) .

- Reverse-phase HPLC with UV detection for monitoring reaction progress .

Advanced Research Questions

Q. How do the methoxy and methoxycarbonyl substituents influence the electronic properties and reactivity of the tetrahydronaphthalene core?

- Electronic Effects :

- The methoxy group (electron-donating) increases electron density at the aromatic ring, enhancing electrophilic substitution reactivity.

- The methoxycarbonyl group (electron-withdrawing) stabilizes adjacent positions via conjugation, directing reactions to specific sites (e.g., para to the ester group).

- Spectroscopic Evidence :

- NMR chemical shifts (e.g., deshielding of protons near the methoxycarbonyl group) reflect electronic perturbations .

- Theoretical Framework :

- Density functional theory (DFT) calculations can model substituent effects on frontier molecular orbitals and reaction pathways .

Q. How can researchers reconcile discrepancies in toxicological data across in vitro and in vivo models for this compound?

- Methodological Approach :

- Apply risk of bias (RoB) assessment tools (e.g., Table C-6/C-7) to evaluate study design rigor, including randomization and outcome reporting .

- Use systematic review frameworks (Table C-1) to prioritize high-confidence studies with controlled exposure parameters and mechanistic plausibility .

- Cross-Model Validation :

- Compare metabolic pathways (e.g., cytochrome P450-mediated oxidation) between human and animal models to identify species-specific differences .

Q. What experimental strategies are recommended to study the environmental persistence and degradation products of this compound?

- Environmental Monitoring :

- Gas chromatography-mass spectrometry (GC-MS) for detecting parent compounds and metabolites in air/water/soil matrices .

- Biodegradation assays under aerobic/anaerobic conditions to assess half-life and transformation products.

- Degradation Pathways :

- Hydrolysis of the methoxycarbonyl group to carboxylic acid under alkaline conditions, followed by ring oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.